molecular formula C5H10O B2488549 1,2-Dimethylcyclopropan-1-ol CAS No. 140401-40-7

1,2-Dimethylcyclopropan-1-ol

Cat. No. B2488549
CAS RN: 140401-40-7
M. Wt: 86.134
InChI Key: LLRXHYJWGRSYIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,2-Dimethylcyclopropan-1-ol involves several strategies, including the use of 1-(aminomethyl)cyclopropanecarboxylic acid derivatives from cyanoacetate and dibromoethane, highlighting the versatility and accessibility of cyclopropane-based intermediates in synthetic chemistry (Abele, Seiler, & Seebach, 1999). Furthermore, the utilization of chiral metal catalysts for direct synthesis and resolution of racemic mixtures emphasizes the importance of cyclopropane derivatives in medicinal chemistry and pesticide production (Gong, 2007).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including 1,2-Dimethylcyclopropan-1-ol, is characterized by its unique conformational features. Studies utilizing X-ray crystallography and modeling reveal intricate details about the secondary structural motifs, hydrogen-bonding arrangements, and conformations specific to cyclopropane-containing compounds (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane derivatives engage in various chemical reactions, demonstrating their reactivity and potential in synthetic chemistry. For instance, their participation in Pd-catalyzed sequential C-H activation and radical cyclization showcases their utility in constructing cyclopropane frameworks (Giri et al., 2006). Additionally, cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes using Me2CCl2/Zn reagent mixture illustrates a novel approach to accessing dimethylcyclopropanes (Werth & Uyeda, 2018).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, including 1,2-Dimethylcyclopropan-1-ol, such as melting points, boiling points, and solubility, are crucial for their handling and application in various chemical processes. These properties are often determined experimentally and are essential for the characterization of these compounds.

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives are influenced by their strained ring structure, leading to unique reactivity patterns. Their ability to undergo nucleophilic substitutions, cycloadditions, and other transformations underlines the versatility of cyclopropane-based compounds in organic synthesis and their potential in the development of new chemical entities (Huang et al., 2012).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Dimerization of Dimethylcyclopropanes : 1,1-Dimethylcyclopropane was found to dimerize selectively, leading to various products and intermediates. This study explored the mechanism of this reaction, which is relevant for understanding the behavior of 1,2-Dimethylcyclopropan-1-ol in similar contexts (Tanaka et al., 1972).

  • Cobalt-Catalyzed Reductive Dimethylcyclopropanation : A cobalt-catalyzed variant of the Simmons-Smith reaction was described for efficiently producing dimethylcyclopropanes. This method is noted for its high regioselectivity and the ability to produce vinylcyclopropanes, which are valuable in further chemical reactions (Werth & Uyeda, 2018).

  • Synthesis Using Sulfones as Carbene Equivalents : A novel method was introduced for transferring 1,1-dialkylcarbene units to olefins using dialkyl sulfones, which is a significant advancement in synthesizing molecules containing 1,1-dimethylcyclopropanes (Johnson et al., 2022).

Structural and Physical Properties

  • Absolute Configuration of trans-1,2-Dimethylcyclopropane : This study focused on determining the absolute configuration of trans-1,2-dimethylcyclopropane, a structurally related compound, which is essential for understanding the physical properties and reactivity of 1,2-Dimethylcyclopropan-1-ol (Doering & Kirmse, 1960).

  • Microwave Spectrum and Dipole Moment : The microwave spectrum of 1,1-dimethylcyclopropane was studied, providing insights into the dipole moment and polarity of the methyl group, which is relevant for understanding the properties of similar compounds like 1,2-Dimethylcyclopropan-1-ol (Mathur & Harmony, 1979).

Application in Polymerization

  • Polymerization of 1,1-Dimethylcyclopropane : This study explored the polymerization reactivity of 1,1-dimethylcyclopropane, providing insights that could be applicable to the polymerization behavior of 1,2-Dimethylcyclopropan-1-ol (Aoki et al., 1966).

Biological Activity

  • Synthesis of Glycosyl Esters : Cyclopropane carboxylic acid and its dimethyl derivatives were synthesized and characterized for their potential biological activity. These compounds could serve as models for the biological activity of 1,2-Dimethylcyclopropan-1-ol (Li, 2009).

  • Methane Monooxygenase Catalyzed Oxygenation : The oxygenation of 1,1-dimethylcyclopropane by methane monooxygenase was studied, providing insights into the potential enzymatic reactions involving 1,2-Dimethylcyclopropan-1-ol (Ruzicka et al., 1990).

Safety and Hazards

1,2-Dimethylcyclopropan-1-ol is classified as a dangerous substance. It is highly flammable (Hazard Statement: H225) and should be kept away from heat, sparks, open flames, and hot surfaces . Other precautionary statements include avoiding the release to the environment and disposing of the contents/container in accordance with local regulations .

properties

IUPAC Name

1,2-dimethylcyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-3-5(4,2)6/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRXHYJWGRSYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylcyclopropan-1-ol

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